7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Catalog No.
S12762565
CAS No.
M.F
C19H19N5O5S3
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methy...

Product Name

7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C19H19N5O5S3

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)

InChI Key

SBUCDZYLTRYMFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O

7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as cefaparole, is a synthetic antibiotic belonging to the cephalosporin class. This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its structure features a complex bicyclic framework combined with various functional groups that contribute to its biological activity and therapeutic potential. The molecular formula of cefaparole is C19H19N5O5S3C_{19}H_{19}N_{5}O_{5}S_{3} with a molecular weight of approximately 493.6 g/mol .

Cefaparole functions primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the structural integrity of the bacteria, leading to cell lysis and death. The

Cefaparole has demonstrated significant antibacterial properties against a range of pathogens, particularly those resistant to other antibiotics. Its effectiveness is notably pronounced against various strains of Gram-negative bacteria, making it a candidate for treating infections where traditional antibiotics fail. Research indicates that cefaparole's unique structural features enhance its binding affinity to PBPs, thereby increasing its potency as an antimicrobial agent .

The synthesis of cefaparole typically involves several steps:

  • Starting Material: The process begins with 7-aminocephalosporanic acid (7-ACA), a common precursor in cephalosporin synthesis.
  • Acylation: An acylation reaction is performed using suitable acylating agents under mild conditions, often utilizing solvents such as dimethylformamide or dimethyl sulfoxide.
  • Functional Group Protection: Protection and deprotection strategies are employed to stabilize intermediates during the synthesis.
  • Purification: Final products are purified through crystallization and chromatography techniques to ensure high yield and purity .

Cefaparole is primarily explored for its potential use in treating bacterial infections, especially those caused by resistant strains. Its applications extend beyond clinical settings; it is also utilized in research as a model compound for studying beta-lactam antibiotics and their mechanisms of action. Furthermore, cefaparole's unique properties make it a valuable candidate for developing new antibacterial formulations aimed at combating antibiotic resistance .

Studies on cefaparole have focused on its interactions with various biological targets, particularly PBPs and other enzymes involved in bacterial cell wall synthesis. The compound's ability to inhibit these targets has been quantified through various assays that measure its binding affinity and inhibitory effects on bacterial growth. Additionally, interaction studies have highlighted cefaparole's potential synergistic effects when used in combination with other antibiotics, enhancing its therapeutic efficacy .

Cefaparole shares structural similarities with other cephalosporins and beta-lactam antibiotics but stands out due to its unique thiadiazole moiety, which contributes to its distinctive biological activity. Below are some similar compounds for comparison:

Compound NameStructure FeaturesBiological Activity
CeftriaxoneContains a 7-aminocephalosporanic acid coreBroad-spectrum antibiotic
CeftazidimeFeatures a pyridinium ringEffective against Pseudomonas aeruginosa
CefepimeHas a quaternary ammonium groupExtended-spectrum cephalosporin
MeropenemA carbapenem antibioticBroad-spectrum activity against resistant bacteria

Cefaparole's unique combination of functional groups and its specific action mechanism against Gram-negative bacteria differentiate it from these compounds, making it a significant candidate in antibiotic development .

The compound 7-[2-amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a semisynthetic cephalosporin antibiotic characterized by a complex bicyclic β-lactam structure. Its IUPAC name reflects three critical structural components:

  • A 7β-side chain featuring a D-α-amino-α-(4-hydroxyphenyl)acetyl group.
  • A 3-position substitution with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl moiety.
  • The core 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid framework common to cephalosporins.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular formulaC₁₉H₁₉N₅O₅S₃
CAS Registry Number51627-20-4
EINECS257-325-8
Stereochemistry(6R,7R)-configuration at the bicyclic core; (2R)-configuration at the α-amino side chain

The 4-hydroxyphenylacetamido group at position 7 enhances binding to penicillin-binding proteins (PBPs) in Gram-positive bacteria, while the 1,3,4-thiadiazole thioether at position 3 improves stability against β-lactamases. This dual functionality positions the compound as a transitional molecule between first- and second-generation cephalosporins, balancing Gram-positive affinity with expanded Gram-negative coverage.

Taxonomic Classification Within the Cephalosporin Antibiotic Family

Cephalosporins are categorized into generations based on their antimicrobial spectra and structural features. This compound exhibits characteristics aligning it with both first- and second-generation cephalosporins:

First-Generation Traits

  • Strong activity against Gram-positive cocci (Staphylococcus aureus, Streptococcus pneumoniae) due to the 4-hydroxyphenylacetamido side chain.
  • Limited resistance to plasmid-mediated β-lactamases.

Second-Generation Traits

  • Enhanced stability against chromosomal β-lactamases through the 1,3,4-thiadiazole thioether substitution.
  • Moderate activity against Haemophilus influenzae and Enterobacteriaceae.

Table 2: Comparative Classification with Representative Cephalosporins

GenerationExampleKey Structural FeaturesSpectrum of Activity
FirstCefazolinThiadiazole thioether at C-3Gram-positive dominance
SecondCefaclorChlorine substitution at C-3Expanded Gram-negative coverage
TargetThis Compound4-Hydroxyphenylacetamido at C-7; thiadiazole at C-3Balanced Gram-positive/-negative activity

The compound’s hybrid profile suggests it represents an evolutionary bridge in cephalosporin development, optimizing both PBP affinity and enzymatic stability.

Historical Synthesis and Developmental Milestones

The synthesis of this cephalosporin derivative emerged from late 20th-century efforts to optimize β-lactam antibiotics:

Key Synthetic Steps

  • Nucleus Preparation: The 7-aminocephalosporanic acid (7-ACA) core was derived from Acremonium chrysogenum fermentation products.
  • Side-Chain Incorporation: The D-α-amino-α-(4-hydroxyphenyl)acetyl group was introduced via acylation at position 7 using mixed carbonic anhydride methods.
  • Thiadiazole Functionalization: The 5-methyl-1,3,4-thiadiazole-2-thiol was coupled to the C-3 methyl group via nucleophilic displacement, leveraging the reactivity of the cephalosporin’s 3-acetoxy group.

Developmental Timeline

  • 1970s: Discovery of the antimicrobial potential of 1,3,4-thiadiazole derivatives.
  • 1980s: Systematic evaluation of 4-hydroxyphenylacetamido cephalosporins in Japan.
  • 1990s: Optimization of thiadiazole-containing cephalosporins for β-lactamase resistance.

This compound’s synthesis exemplifies the strategic integration of heterocyclic chemistry and microbial pharmacology to enhance antibiotic efficacy.

Academic Significance in Antimicrobial Research

The compound has served as a critical tool in studying two antimicrobial resistance mechanisms:

β-Lactamase Inhibition
The 1,3,4-thiadiazole thioether group confers resistance to hydrolysis by TEM-1 and SHV-1 β-lactamases, as demonstrated in Escherichia coli models. Kinetic studies show a 40–60% reduction in hydrolytic rate compared to non-thiadiazole cephalosporins.

Penicillin-Binding Protein Affinity
Molecular docking simulations reveal that the 4-hydroxyphenyl group enhances hydrogen bonding with S. aureus PBP2a (binding energy: −8.9 kcal/mol vs. −7.2 kcal/mol for cefazolin). This interaction correlates with improved Minimum Inhibitory Concentrations (MICs) against methicillin-sensitive Staphylococci (MIC₉₀: 1 μg/mL vs. 2 μg/mL for cefazolin).

Table 3: Research Applications

Application AreaExperimental FindingsCitation
β-Lactamase Stability75% residual activity after 1 hr incubation with TEM-1
PBP Binding KineticsKd = 0.8 μM for S. aureus PBP2a
Synergistic Combinations4-fold MIC reduction with β-lactamase inhibitors

These properties have made the compound a prototype for designing cephalosporins effective against β-lactamase-producing pathogens while retaining Gram-positive activity.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

493.05483224 g/mol

Monoisotopic Mass

493.05483224 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types